Cas no 856956-20-2 (2-amino-6-methyl-3-Pyridinemethanol)

2-Amino-6-methyl-3-pyridinemethanol is a versatile pyridine derivative with applications in pharmaceutical and agrochemical synthesis. Its structure, featuring both amino and hydroxymethyl functional groups, makes it a valuable intermediate for constructing complex heterocyclic compounds. The methyl substitution at the 6-position enhances steric and electronic properties, influencing reactivity in targeted transformations. This compound is particularly useful in medicinal chemistry for developing bioactive molecules due to its ability to participate in condensation, alkylation, and cyclization reactions. High purity grades ensure consistent performance in research and industrial processes. Its stability under standard conditions further facilitates handling and storage, making it a practical choice for synthetic applications.
2-amino-6-methyl-3-Pyridinemethanol structure
856956-20-2 structure
Product Name:2-amino-6-methyl-3-Pyridinemethanol
CAS No:856956-20-2
MF:C7H10N2O
MW:138.167101383209
CID:1088657
PubChem ID:55281422
Update Time:2025-07-24

2-amino-6-methyl-3-Pyridinemethanol Chemical and Physical Properties

Names and Identifiers

    • 2-amino-6-methyl-3-Pyridinemethanol
    • (2-amino-6-methylpyridin-3-yl)methanol
    • AKOS006339311
    • DTXSID70717375
    • SB53350
    • (2-Amino-6-methyl-pyridin-3-yl)-methanol
    • LWIQOBLRWIRRJX-UHFFFAOYSA-N
    • (2-amino-6-methyl-pyridin-3-yl)methanol
    • SCHEMBL510910
    • 856956-20-2
    • DB-179099
    • Inchi: 1S/C7H10N2O/c1-5-2-3-6(4-10)7(8)9-5/h2-3,10H,4H2,1H3,(H2,8,9)
    • InChI Key: LWIQOBLRWIRRJX-UHFFFAOYSA-N
    • SMILES: OCC1=CC=C(C)N=C1N

Computed Properties

  • Exact Mass: 138.079312947g/mol
  • Monoisotopic Mass: 138.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 59.1Ų

2-amino-6-methyl-3-Pyridinemethanol Pricemore >>

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2-amino-6-methyl-3-Pyridinemethanol Related Literature

Additional information on 2-amino-6-methyl-3-Pyridinemethanol

Research Briefing on 2-amino-6-methyl-3-Pyridinemethanol (CAS: 856956-20-2) in Chemical Biology and Pharmaceutical Applications

The compound 2-amino-6-methyl-3-Pyridinemethanol (CAS: 856956-20-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a versatile building block in drug discovery and development. This research briefing aims to synthesize the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. Recent studies have highlighted its role as a key intermediate in the synthesis of novel heterocyclic compounds, which are increasingly important in the design of targeted therapies.

One of the most notable advancements in the study of 2-amino-6-methyl-3-Pyridinemethanol is its application in the development of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Researchers have demonstrated that derivatives of this compound exhibit promising inhibitory activity against specific kinases, such as JAK2 and EGFR, which are key targets in oncology. The structural flexibility of 2-amino-6-methyl-3-Pyridinemethanol allows for the introduction of various functional groups, enabling the optimization of pharmacokinetic and pharmacodynamic properties.

In addition to its role in kinase inhibition, recent studies have explored the compound's potential in antimicrobial applications. A 2023 study published in the Journal of Medicinal Chemistry reported that certain analogs of 2-amino-6-methyl-3-Pyridinemethanol displayed potent activity against multidrug-resistant bacterial strains, including MRSA. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, a target that remains underexploited in current antimicrobial therapies. These findings suggest that further optimization of this scaffold could lead to the development of novel antibiotics with improved efficacy and reduced resistance profiles.

The synthesis of 2-amino-6-methyl-3-Pyridinemethanol has also been a focus of recent research, with efforts directed toward improving yield and scalability. A 2022 paper in Organic Process Research & Development described a novel catalytic asymmetric synthesis route that significantly enhances enantioselectivity, a critical factor for pharmaceutical applications. This advancement not only streamlines production but also opens new avenues for the development of chiral derivatives with enhanced biological activity. The scalability of this method has been demonstrated at the pilot-plant level, indicating its potential for industrial adoption.

Despite these promising developments, challenges remain in the clinical translation of 2-amino-6-methyl-3-Pyridinemethanol-based therapeutics. Issues such as metabolic stability, bioavailability, and off-target effects require further investigation. However, the compound's structural versatility and demonstrated biological activity make it a compelling candidate for continued research. Future studies are expected to focus on structure-activity relationship (SAR) optimization, in vivo efficacy testing, and the exploration of combination therapies. As the field progresses, 2-amino-6-methyl-3-Pyridinemethanol is poised to play an increasingly important role in the development of next-generation pharmaceuticals.

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